Product packaging for Silver trimer(Cat. No.:CAS No. 12595-26-5)

Silver trimer

Cat. No.: B083981
CAS No.: 12595-26-5
M. Wt: 323.605 g/mol
InChI Key: GAILCHAIZQKEGP-UHFFFAOYSA-N
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Description

Silver trimer clusters, consisting of three-atom silver aggregates (Ag₃), are sub-nanometer species of significant interest in advanced materials science and catalysis research. These clusters are highly valued for their unique electronic properties and elevated surface-area-to-volume ratio, which differ markedly from bulk silver or larger nanoparticles . In catalytic research, silver trimers demonstrate promising activity for key reactions such as the low-temperature oxidation of carbon monoxide and hydrocarbons, with their performance being strongly influenced by the oxide support used, such as cerium oxide (CeO₂) . Their interaction with organic molecules is also a key area of study; for instance, theoretical investigations show that the Ag₃-C₂H₄ complex can form stable isomers, modeling π-bonding and di-σ-bonding adsorption arrangements relevant to processes like ethylene epoxidation . Beyond catalysis, silver trimers intercalated into DNA scaffolds have been found to exhibit exceptional nonlinear optical properties, including large two-photon absorption cross-sections, making them promising candidates for developing new materials for multiphoton imaging and other photonic applications . Furthermore, the study of their plasmonic behavior and the resulting electric field enhancement in configurations like trimer core-shell nanospheres is relevant for advancing surface-enhanced Raman spectroscopy (SERS) . The formation and stability of these clusters, including the potential involvement of divalent silver and complexation with radicals, can be studied in aqueous solutions using techniques like pulse radiolysis . This product is intended for research purposes only by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag3 B083981 Silver trimer CAS No. 12595-26-5

Properties

CAS No.

12595-26-5

Molecular Formula

Ag3

Molecular Weight

323.605 g/mol

IUPAC Name

silver

InChI

InChI=1S/3Ag

InChI Key

GAILCHAIZQKEGP-UHFFFAOYSA-N

SMILES

[Ag].[Ag].[Ag]

Canonical SMILES

[Ag].[Ag].[Ag]

Origin of Product

United States

Theoretical and Computational Investigations of Silver Trimer

Electronic Structure Elucidation

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of the silver trimer. Computational studies have been instrumental in unraveling its complex electronic landscape.

Ground State Electronic Configuration and Orbital Analysis

The ground state electronic structure of the this compound arises from the 4d¹⁰5s¹ electronic configuration of the individual silver atoms. aip.org While the 5s electrons are primarily involved in bonding, the 4d orbitals play a crucial role in electron correlation. aip.org In its most symmetric D₃h geometry, the ground state is an orbitally degenerate ²E' state. aip.org However, this high-symmetry structure is susceptible to Jahn-Teller distortion. aip.org

Theoretical models characterize the ground-state electronic structure by a significant number of doubly occupied molecular orbitals. For instance, in a C₂ᵥ symmetry framework, these can be described as spanning 11 a₁, 4 a₂, 5 b₁, and 8 b₂ orbitals. aip.org

Excited State Electronic Structures and Transitions

The excited states of the this compound have been a subject of both experimental and theoretical inquiry. aip.org The à ²E'' state, for example, results from the promotion of an electron from a molecular orbital with predominantly 5pσ atomic character to one with mainly 5pπ character. aip.org The study of transitions between these electronic states, such as the à ²E'' ← X ²E' transition, provides detailed information about the vibronic structure of both the ground and excited states. nih.gov

Computational analyses, often involving methods like time-dependent density functional theory (TD-DFT), are used to predict and interpret the optical absorption spectra of Ag₃. These spectra typically show distinct transition regions. mdpi.com For instance, in some systems involving silver trimers, two main absorption areas are observed, one around 300 nm and another around 500 nm. mdpi.com

Relativistic Effects and Spin-Orbit Coupling in Electronic States

Given silver's position in the periodic table, relativistic effects, while less pronounced than in gold, are not negligible. wikipedia.org These effects can influence orbital energies and, consequently, the electronic and optical properties of the trimer. rsc.org

Spin-orbit coupling, a relativistic effect, can interact with the Jahn-Teller effect, potentially quenching the distortion of the molecule. aip.orgnih.gov Theoretical studies have shown that for the this compound, spin-orbit coupling has a marginal effect on its structure and magnetic properties compared to the significant impact observed in the gold trimer. aip.orgresearchgate.netiaea.org The spin-orbit splitting is found to be largely quenched in both the ground (X ²E') and an excited (A ²E'') electronic state. nih.gov However, for a precise description of optical properties, especially in mixed silver-gold trimers, including spin-orbit coupling in theoretical models is often necessary. rsc.org

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability.

In studies of this compound hybrids, the HOMO is often delocalized over the trimer and an attached molecule, while the LUMO is primarily localized on the trimer itself. mdpi.com The HOMO → LUMO transition is typically characterized by a very low intensity in the absorption spectrum. mdpi.com The dislocation of charge density from the HOMO to the LUMO upon excitation signifies intermolecular charge transfer, a crucial process in many applications. uou.ac.in

Molecular Geometry and Potential Energy Surfaces (PES)

The arrangement of the three silver atoms in space and the energy landscape governing their movements are fundamental to the trimer's behavior.

Equilibrium Geometries and Isomeric Forms

Experimental evidence and extensive theoretical calculations suggest that the this compound is subject to the Jahn-Teller effect, leading to a distortion from a perfect equilateral triangle (D₃h symmetry). yorku.caresearchgate.net The most stable geometry is an obtuse isosceles triangle. yorku.capsu.edu

The potential energy surface (PES) of the this compound is characterized by its shape, which dictates the vibrational motions of the atoms. aip.org Theoretical studies have focused on characterizing the Jahn-Teller-distorted PES to align with experimental observations. aip.org The PES of the ground state is often described as having a "moat" around the D₃h conical intersection, with a barrier to pseudorotation. researchgate.netresearchgate.net

Calculations have identified different isomeric forms corresponding to minima on the PES. For the ground state, the Jahn-Teller distortion leads to two states in C₂ᵥ symmetry: a ²A₁ state and a ²B₂ state. aip.org Without considering spin-orbit corrections, the lowest energy conformer for Ag₃ is the ²B₂ isomer with an apex angle of approximately 65°. researchgate.net

Table 1: Investigated Isomeric Forms of this compound

Isomer Point Group Electronic State Apex Angle (approx.) Relative Stability
Equilateral Triangle D₃h ²E' 60° Unstable (Jahn-Teller active)
Obtuse Isosceles Triangle C₂ᵥ ²B₂ 65° Global Minimum (without spin-orbit) researchgate.net
Acute Isosceles Triangle C₂ᵥ ²A₁ ~55° Saddle Point or near-degenerate researchgate.net
Linear D∞h - 180° Higher energy isomer

Jahn-Teller Distortions and Conical Intersections

The ground electronic state of the this compound, in its high-symmetry D₃h configuration, is a degenerate ²E' state. aip.org According to the Jahn-Teller theorem, this degeneracy is unstable and leads to a distortion of the molecule to a lower symmetry geometry, lifting the electronic degeneracy. For Ag₃, this distortion results in two possible C₂v symmetry structures: an acute-angled and an obtuse-angled isosceles triangle. rsc.orgresearchgate.net

The Jahn-Teller effect in Ag₃ gives rise to a complex potential energy surface (PES) characterized by minima, saddle points, and a conical intersection at the D₃h geometry. aip.orgnih.govresearchgate.net A conical intersection is a point of degeneracy between two electronic states, which can strongly influence the dynamics of the molecule, leading to rapid non-radiative transitions between electronic states. arxiv.orgquantum-journal.org The presence of both linear and quadratic Jahn-Teller coupling terms, along with spin-orbit coupling, further complicates the vibronic structure. aip.orgnih.gov Theoretical studies have focused on calculating the parameters that describe the Jahn-Teller effect to aid in the analysis of experimental spectra. aip.orgohiolink.eduaip.orgresearchgate.netnih.gov The interplay between the Jahn-Teller effect and spin-orbit coupling is a key area of investigation, as spin-orbit effects can partially quench the distortion. aip.org However, for Ag₃, spin-orbit corrections are found to have a negligible impact on the relative energies of the distorted structures. acs.org

The path of lowest energy for the molecule to move between the equivalent distorted minima is known as the pseudorotation path. The energy difference between the minimum energy C₂v structure and the saddle point on this path defines the barrier to pseudorotation. aip.orgresearchgate.net

Vibrational Analysis and Harmonic Frequencies

Vibrational analysis provides key insights into the bonding and dynamics of the this compound. Theoretical calculations of harmonic frequencies are essential for interpreting experimental spectroscopic data, such as Raman and fluorescence spectra. aip.orgnih.govresearchgate.net For the ground electronic state, the vibrational modes consist of a symmetric stretch and a doubly degenerate bending mode in the D₃h configuration. The Jahn-Teller distortion splits the degenerate bending mode into two distinct vibrations in the C₂v geometry.

Ab initio calculations have been performed to determine the vibrational frequencies for both the ground (X̃²E') and excited (òE'') electronic states. ohiolink.eduaip.orgresearchgate.netnih.gov These calculations are crucial for assigning the complex vibronic structures observed in laser-induced fluorescence and dispersed fluorescence spectra. aip.orgnih.govresearchgate.net The calculated frequencies are sensitive to the level of theory and the basis set used.

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Ground State of this compound

Vibrational Mode Experimental (Dispersed Fluorescence) researchgate.netCalculated (ab initio) aip.orgresearchgate.netnih.gov
Symmetric Stretch (ν₁)~180Varies with method
Bending (ν₂)~67Varies with method

Note: Calculated values are highly dependent on the specific computational methodology.

Advanced Computational Methodologies and Approaches

A variety of advanced computational methods have been employed to study the this compound, each with its own strengths and limitations.

Ab Initio Quantum Chemistry Approaches (e.g., Coupled Cluster, MP2)

High-level ab initio methods, such as Coupled Cluster (CC) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying the electronic structure of Ag₃. researchgate.netresearchgate.netrsc.orgq-chem.com The Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)] method is often considered the "gold standard" for its high accuracy in predicting molecular properties. researchgate.netrsc.orgaip.org

CCSD(T) calculations have been used to investigate the structures, energies, dissociation energies, and ionization potentials of Ag₃ and its ions. researchgate.netresearchgate.netrsc.org These studies have shown that the ground state of Ag₃ is a bent ²B₂ state, resulting from the Jahn-Teller distortion. acs.org The accuracy of these methods is highly dependent on the quality of the basis set used. researchgate.netrsc.org MP2, a more computationally economical method, has also been used, particularly for geometry optimizations and as a component of composite methods like G3(MP2) and G4(MP2). sci-hub.seuni-rostock.deuni-muenchen.degaussian.com

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has become a widely used tool for studying silver clusters due to its favorable balance of computational cost and accuracy. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net Various DFT functionals have been benchmarked against high-level ab initio results and experimental data to assess their performance for silver systems. researchgate.netsci-hub.se While some DFT studies provide good results for certain properties, they can be less accurate for others. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TDDFT) is employed to calculate the electronic excitation energies and optical absorption spectra of Ag₃. chemrxiv.orgresearchgate.netnih.gov These calculations are valuable for understanding the photophysics of the trimer and interpreting experimental UV-Vis spectra. chemrxiv.orgnih.gov TDDFT studies have been used to investigate the influence of cluster geometry on the optical properties. nsf.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study the properties of the this compound in a more complex environment, such as when interacting with other molecules or embedded in a solvent. researchgate.netresearchgate.netacs.orgtandfonline.comrsc.org In this approach, the this compound itself is treated with a high-level quantum mechanical method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. tandfonline.com

QM/MM simulations have been used to investigate the thermodynamic stability and dissociation pathways of cytosine tetramers mediated by silver trimers. researchgate.netresearchgate.net These studies provide insights into the role of the this compound in stabilizing biological structures. researchgate.net

Development and Application of Basis Sets and Effective Core Potentials

The large number of electrons in the silver atom makes all-electron calculations computationally expensive. To address this, Effective Core Potentials (ECPs) are widely used. nih.govacs.orgstackexchange.com ECPs replace the core electrons with a potential, reducing the number of electrons that need to be explicitly treated in the calculation. nih.govacs.org This not only reduces computational cost but can also incorporate relativistic effects, which are significant for heavy elements like silver. nih.govacs.org

The choice of basis set for the valence electrons is also critical for obtaining accurate results. researchgate.netrsc.org Various basis sets have been specifically developed or adapted for use with silver, often in conjunction with ECPs. aip.orgresearchgate.netaip.org The performance of different ECP and basis set combinations is often benchmarked against experimental data or all-electron calculations to ensure their reliability. acs.orgresearchgate.net

Energetics and Stability Studies

The energetic properties and stability of the this compound (Ag₃) have been a subject of extensive theoretical and computational research. These studies are crucial for understanding the fundamental nature of small metal clusters, which bridge the gap between individual atoms and bulk materials.

Atomization energy is the energy required to break down a molecule into its constituent atoms. For the this compound, this represents the energy needed to separate Ag₃ into three individual silver atoms. Theoretical calculations using methods like density functional theory (DFT) and coupled-cluster (CCSD(T)) have been employed to determine this value. researchgate.netaip.org

One study using DFT with benchmarked functionals predicted the normalized atomization energies for silver clusters, finding that for small clusters (n=2-6), the preferred geometry is planar. researchgate.net Relativistic density functional theory (RDFT) calculations define the atomization energy (AE) per atom as AE = −(E_t - 3E_s)/3, where E_t is the total energy of the trimer and E_s is the energy of a single atom. aip.org

Dissociation energy refers to the energy required to break a specific bond in a molecule. In the context of Ag₃, it often refers to the energy needed to remove one silver atom, leaving a silver dimer (Ag₂). Coupled-cluster calculations (CCSD(T)) have yielded dissociation energies that are in the middle of the experimental range of 253 ± 13 kJ mol⁻¹. researchgate.net

Atomization and Dissociation Energies of this compound
PropertyValueMethodReference
Dissociation Energy253 ± 13 kJ mol⁻¹Experimental Range researchgate.net
Calculated Dissociation EnergyNear the middle of the experimental rangeCCSD(T) researchgate.net

The ionization potential (or ionization energy) is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. Experimental and theoretical values for the ionization potential of Ag₃ have been reported. Experimental measurements using techniques like two-photon ionization spectroscopy and electron impact have yielded values around 5.66 eV and 6.20 eV. researchgate.netnist.gov Theoretical calculations, particularly those using high-level coupled-cluster methods, tend to favor the lower experimental value. researchgate.net Photoelectron studies of neutral Ag₃ in helium droplets have determined an ionization potential of 5.74 ± 0.09 eV, consistent with gas-phase measurements. nih.gov

Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orglibretexts.org For the this compound, several experimental values for the electron affinity have been determined using laser photoelectron spectroscopy (LPES). These values vary, with reported adiabatic electron affinities around 2.27 ± 0.10 eV and vertical detachment energies around 2.43 eV. nist.gov Theoretical calculations have shown that the vertical electron detachment energies of linear Ag₃⁻ align well with observed photoelectron data. researchgate.netresearchgate.net

Ionization Potentials and Electron Affinities of this compound
PropertyValue (eV)MethodReference
Ionization Potential5.66Experimental researchgate.netresearchgate.net
6.20Electron Impact (EI) nist.gov
6.2 ± 0.2Electron Impact (EI) nist.gov
5.74 ± 0.09Photoelectron Spectroscopy nih.gov
Electron Affinity2.27 ± 0.10LPES (Adiabatic) nist.gov
2.360 ± 0.010LPES nist.gov
2.430 ± 0.050LPES (Vertical Detachment Energy) nist.gov
2.66 ± 0.20LPES nist.gov

The this compound can exist in different geometric arrangements, or isomers, with varying stabilities. The two most commonly studied isomers are the linear (D∞h) and the bent, isosceles triangle (C2v) structures. The ground state of Ag₃ is subject to the Jahn-Teller effect, which leads to a distortion from a more symmetric D3h structure to an obtuse-angled C2v geometry. researchgate.netyorku.ca

Theoretical studies have consistently shown that the bent isomer is the most stable. cuni.czredalyc.org Density functional theory (DFT) calculations indicate that the linear structure is slightly higher in energy than the bent C2v ground state. cuni.cz Some studies using different functionals within DFT have found the linear and isosceles triangular geometries to be nearly degenerate. cuni.cz However, higher-level coupled-cluster calculations confirm that the lowest energy conformer is a bent 2B2 state. researchgate.net For the this compound, spin-orbit corrections have been found to have negligible contributions to the relative energies of the different isomers. researchgate.net

Relative Stabilities of this compound Isomers
IsomerPoint GroupRelative StabilityComputational MethodReference
Bent (Obtuse Triangle)C₂ᵥMost Stable (Ground State)CCSD(T), DFT researchgate.netcuni.czredalyc.org
LinearD∞hSlightly higher in energy than bent isomerDFT cuni.cz

Spectroscopic Characterization of Silver Trimer

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions and energy levels within the silver trimer.

Vibronic Spectroscopy of Electronic Transitions (e.g., òE″-X̃²E′)

Vibronic spectroscopy, which examines simultaneous changes in electronic and vibrational energy levels, has been crucial in understanding the structure of Ag₃. wikipedia.org The laser-excited, jet-cooled òE″-X̃²E′ electronic spectrum reveals detailed information about the vibronic structure of both the ground (X̃²E′) and the excited (òE″) states. aip.org

The analysis of these spectra is complex due to the Jahn-Teller effect, which arises from the degeneracy of the electronic states in the D₃h symmetry of the trimer. researchgate.netpsu.edu This effect causes a distortion in the potential energy surfaces. aip.org The Jahn-Teller analysis, which includes both linear and quadratic coupling terms along with spin-orbit coupling, indicates that the spin-orbit splitting is largely quenched in both electronic states. aip.org Through extensive parameter fitting, researchers have successfully simulated and assigned the bands in the absorption and emission spectra, providing a deeper understanding of the vibronic interactions. aip.orgpsu.edu

Laser-Induced Fluorescence Spectroscopy

Laser-induced fluorescence (LIF) is a powerful technique used to study the electronic states of molecules. edinst.comgophotonics.comwikipedia.org For the this compound, LIF spectra of the òE″-X̃²E′ transition have been recorded, providing foundational data for Jahn-Teller analyses of both the ground and excited states. researchgate.netresearchgate.net These experiments, often conducted on jet-cooled Ag₃, help in determining the positions of the vibronic energy levels. psu.edu The interpretation of these spectra can be ambiguous but is significantly aided by ab initio calculations of the potential energy surfaces and spectroscopic parameters. researchgate.netpsu.edu LIF has also been used to study silver trimers in liquid helium droplets. annualreviews.org

Photoelectron Spectroscopy and Vertical Detachment Energies

Photoelectron spectroscopy (PES) of the this compound anion (Ag₃⁻) provides valuable information about the electronic structure of the neutral Ag₃ cluster. researchgate.net In this technique, a photon detaches an electron from the anion, and the kinetic energy of the ejected electron is measured. aip.org This allows for the determination of vertical detachment energies (VDEs), which correspond to the energy difference between the anion's ground state and the various electronic states of the neutral cluster at the anion's geometry.

The ground state of Ag₃⁻ is linear, while the neutral Ag₃ ground state is a bent, obtuse isosceles triangle. aps.orgarxiv.org Photodetachment of Ag₃⁻ initiates a structural relaxation in the neutral trimer. psu.edu Time-resolved photoelectron imaging studies have been conducted across a photon energy range of 2.43 to 4.00 eV. researchgate.netaip.org These studies reveal the energy-dependent laboratory-frame photoelectron angular distributions (LF-PADs) from the outermost molecular orbitals of Ag₃⁻. nih.gov For instance, the LF-PAD for the highest occupied molecular orbital (HOMO) is highly energy-dependent, while the HOMO-1 exhibits strong anisotropy. nih.gov The second vertical detachment energy for Ag₃⁻ has been determined to be approximately 3.62 eV. aip.org

Optical Absorption Spectroscopy (One-Photon and Two-Photon Absorption)

Optical absorption spectroscopy measures the absorption of light by the this compound, revealing its electronic transitions. One-photon absorption (OPA) spectra of Ag₃ have been studied in various environments, including embedded in zeolites and complexed with biomolecules. psu.edunih.gov In γ-irradiated Ag,Na-Y zeolite, optical absorption bands at 265 nm and 305 nm have been assigned to the trimeric silver ion Ag₃²⁺. psu.edu The absorption spectrum of the cationic this compound (Ag₃⁺) in an argon matrix shows a single intense absorption at 3.9 eV. rsc.orgresearchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and interpret these spectra. acs.orgacs.org

Resonant two-photon ionization (R2PI) has been used to selectively ionize the this compound. aip.org This process involves a resonant one-photon absorption to an excited electronic state, followed by the absorption of a second photon to ionize the molecule. The R2PI spectrum of Ag₃ shows an excited electronic state with an origin at 26,971 ± 10 cm⁻¹ (3.35 eV). aip.org The vibronic structure observed is consistent with a ²E″ excited state exhibiting an intermediate Jahn-Teller interaction. aip.org Two-photon absorption (TPA) properties of silver trimers intercalated in DNA have also been investigated, revealing large TPA cross-sections that are promising for applications like multiphoton imaging. acs.org

Vibrational and Rotational Spectroscopy

Vibrational and rotational spectroscopy techniques probe the molecular motions of the this compound, providing information about its structure and bonding.

Far-Infrared Multi-Photon Dissociation (FIR-MPD) Spectroscopy

Far-infrared multi-photon dissociation (FIR-MPD) spectroscopy is a technique used to measure the vibrational spectra of gas-phase clusters. mpg.dersc.org For the this compound, this method has been applied to complexes of Ag₃ with argon atoms (Ag₃-Ar). mpg.denih.gov In these experiments, the cluster-argon complexes are irradiated with a far-infrared laser, and the absorption of multiple photons leads to the dissociation of the weakly bound argon atom. mpg.de

The vibrational spectrum of Ag₃-Ar shows two IR active bands at 113 cm⁻¹ and 183 cm⁻¹. mpg.denih.gov These experimental findings, supported by theoretical calculations, have allowed for a reassignment of previously reported vibrational data for the bare Ag₃ cluster. mpg.deru.nl The influence of the number of attached argon atoms on the vibrational frequencies is found to be minor, though the low-frequency band shifts slightly with increasing argon coverage. mpg.denih.gov This technique has also been used to study small cationic silver clusters. ru.nlresearchgate.net

Data Tables

Table 1: Spectroscopic Data for this compound (Ag₃)

Spectroscopic Technique State/Transition Observed Value Reference
Vibronic Spectroscopy òE″-X̃²E′ Electronic Transition - aip.orgpsu.edu
Resonant Two-Photon Ionization Excited State Origin 26,971 ± 10 cm⁻¹ (3.35 eV) aip.org
Photoelectron Spectroscopy Second Vertical Detachment Energy (Ag₃⁻) 3.62 eV aip.org
Optical Absorption (in Ar matrix) Ag₃⁺ Absorption Peak 3.9 eV rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound Ag₃
This compound Anion Ag₃⁻
This compound Cation Ag₃⁺
Dicarbon C₂

Surface-Enhanced Raman Scattering (SERS) Studies and Hotspot Analysis

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that leverages the enhancement of Raman signals from molecules adsorbed on or near nanostructured metal surfaces. rsc.org For silver trimers, this typically involves the study of assemblies of three closely spaced silver nanoparticles. The junctions or gaps between these nanoparticles are known as "hotspots," where electromagnetic fields are intensely concentrated upon laser excitation, leading to enormous amplification of the Raman scattering cross-section for any molecule situated within them. nih.govmdpi.com

Research has demonstrated that SERS-active silver nanoparticle trimers can be assembled to act as highly sensitive detectors. For instance, trimers have been successfully used for the sub-attomolar detection of alpha-fetoprotein (AFP), a cancer biomarker, achieving a limit of detection as low as 0.097 aM. rsc.org The efficiency of these hotspots is critically dependent on the geometry of the trimer and the size of the inter-particle gaps. researchgate.netresearchgate.net

Finite-Difference Time-Domain (FDTD) analyses are used to model and understand the electromagnetic enhancement in these systems. mdpi.com Computational studies on hybrid nanostructures, such as silver nanoparticles positioned near gold nanohole arrays, reveal the precise spatial configurations that maximize SERS enhancement. For a hybrid gold-silver structure, the maximum enhancement factor (GSERS) was calculated to be as high as 4.7 × 10¹⁰ when the nanoparticle was in direct contact with the nanohole array. mdpi.comresearchgate.net In an all-silver system, a GSERS value of 6.8 × 10⁹ was achieved with a nanoparticle-to-surface gap of 0.5 nm, underscoring the critical role of nanometer-scale distances in creating effective hotspots. mdpi.comresearchgate.net The emitting polarization of the SERS signal is also highly dependent on the assembly geometry and size of the nanoparticles forming the trimer. researchgate.net

Table 1: SERS Enhancement Factors for Silver-Based Nanostructures

Nanostructure Configuration Gap/Contact Maximum SERS Enhancement (GSERS) Reference
Silver NP on Silver Nanohole Array 0.5 nm gap 6.8 × 10⁹ mdpi.com, researchgate.net
Silver NP on Gold Nanohole Array Full contact 4.7 × 10¹⁰ mdpi.com, researchgate.net
Silver Nanoparticle Trimer Assembly N/A Enables sub-attomolar detection (0.097 aM) rsc.org

Electron Spectroscopy

Electron spectroscopy encompasses a suite of techniques that analyze the energy of electrons emitted or scattered from a material to probe its electronic structure.

Electron Energy-Loss Spectroscopy (EELS), particularly when combined with Scanning Transmission Electron Microscopy (STEM), is a formidable tool for investigating the plasmonic properties of silver trimers at the nanometer scale. acs.org This technique measures the energy lost by a focused beam of high-energy electrons as it interacts with the sample, allowing for the mapping of both bright (light-coupled) and dark plasmon modes that are inaccessible to optical spectroscopy. acs.org

Studies on silver nanoparticle aggregates, including dimers and trimers, have used EELS to characterize their plasmonic responses. researchgate.netscispace.com EELS spectra of silver nanoaggregates reveal distinct plasmon resonances. Besides the bulk plasmon resonance observed around 3.8 eV, new resonances appear at lower energies, with their exact energy level depending on the gap size between the nanoparticles. researchgate.net For instance, in silver dimers, plasmon resonances have been observed to shift from 2.1 eV down to 1.4 eV as the gap size decreases from 12 nm to 1 nm. researchgate.net

In more complex geometries like trimers, EELS can resolve different plasmon modes based on their symmetry. acs.org For example, a consistent observation in trimer structures is the B₂ mode. acs.org As the symmetry of a trimer is broken (e.g., moving from an equilateral to a linear chain arrangement), degenerate plasmon modes split, and their energy and spatial distribution change, which can be precisely mapped with EELS. researchgate.netacs.org An inverse relationship has been noted between the local field intensity measured in optical experiments and the electron energy loss intensity, a relationship primarily controlled by the inter-particle gap size. researchgate.net

Table 2: EELS Plasmon Resonances in Silver Nanoaggregates

System Observed Energy Loss Assignment Reference
Silver Dimer (3 nm gap) ~1.7 eV Low-energy plasmon resonance researchgate.net
Silver Dimer (1 nm gap) ~1.5 eV Low-energy plasmon resonance researchgate.net
Silver Nanoaggregates ~3.2 eV Plasmon resonance (~400 nm) researchgate.net
Silver Nanoaggregates 3.8 eV Bulk plasmon resonance researchgate.net
Gold Trimer (C₂ᵥ symmetry) 1.82 eV B₂ symmetry plasmon mode acs.org

Advanced Spectroscopic Techniques for Dynamics

To understand the real-time evolution of molecular structures, advanced spectroscopic methods with extremely high temporal resolution are required.

Femtosecond (fs) temporal spectroscopy is an ultrafast pump-probe technique used to study the nuclear and electronic dynamics of molecules on their natural timescale, which is typically in the femtosecond to picosecond range. researchgate.netaps.org For the this compound, this method has been instrumental in observing its vibrational wave-packet dynamics. researchgate.netscilit.com

A notable application is the 'negative ion - to neutral - to positive ion' (NeNePo) excitation scheme. researchgate.netrsc.org In this approach, a mass-selected beam of this compound anions (Ag₃⁻) is subjected to a femtosecond pump laser pulse. This pulse photodetaches an electron, creating a neutral Ag₃ cluster and simultaneously preparing a vibrational wave packet on its electronic ground state. The subsequent evolution of this wave packet is monitored by a second, time-delayed fs probe pulse that ionizes the neutral trimer. By varying the delay time between the pump and probe pulses and detecting the resulting Ag₃⁺ ions, the motion of the nuclei can be tracked in real time. researchgate.netrsc.org

This technique provides high-resolution vibrational information and direct insight into the potential energy surface of the neutral cluster. researchgate.net Studies on the closely related silver dimer have shown that analyzing the transient ion signal over tens of picoseconds can resolve vibrational wavenumbers down to 0.5 cm⁻¹ and reveal the anharmonic nature of the potential energy surface. rsc.org Photoelectron spectra of neutral silver trimers have also been studied following ionization, revealing rapid relaxation into the lower edge of a long-lived excited state manifold and yielding an ionization potential of 5.74 ± 0.09 eV. researchgate.net

Table 3: Research Findings from Femtosecond Spectroscopy of Silver Clusters

Technique System Studied Key Finding Reference
fs-NeNePo Spectroscopy Neutral Silver Dimer/Trimer Real-time observation of nuclear wave-packet dynamics. researchgate.net, rsc.org
fs-NeNePo Spectroscopy Neutral Silver Dimer Yields high-resolution vibrational data (down to 0.5 cm⁻¹). rsc.org
Two-Photon Ionization Neutral this compound Rapid relaxation into a long-lived excited state. researchgate.net
Two-Photon Ionization Neutral this compound Measurement of ionization potential (5.74 ± 0.09 eV). researchgate.net

Plasmonic Phenomena and Advanced Optical Studies in Silver Trimer Systems

Localized Surface Plasmon Resonances (LSPR) in Silver Nanotrimers

Silver nanotrimers, which consist of three closely spaced silver nanoparticles, exhibit unique optical properties due to a phenomenon known as Localized Surface Plasmon Resonance (LSPR). nih.gov LSPR arises from the collective oscillation of conduction electrons on the surface of the nanoparticles when they are excited by light of a specific frequency. nih.govmdpi.comfrontiersin.org This resonance is highly dependent on the nanoparticles' size, shape, and the surrounding dielectric environment. nih.govmdpi.com

In silver trimers, the LSPR is more complex than in individual nanoparticles or dimers. The interactions between the plasmons of the individual nanoparticles lead to the formation of new, hybridized plasmon modes. acs.orgresearchgate.net For instance, silver trimers with a trigonal symmetry, where three equal-sized silver disks are placed at the vertices of an equilateral triangle, display two distinct hybridized dipole resonances. acs.orgresearchgate.net These resonances appear at wavelengths that are red-shifted and blue-shifted compared to the LSPR of a single silver disk. acs.orgresearchgate.net

The spectral position and intensity of these LSPR modes are sensitive to the geometry of the trimer. As the distance between the nanoparticles in the trimer decreases, the plasmon coupling becomes stronger, leading to shifts in the resonance peaks. acs.orgresearchgate.net However, for a trimer with trigonal symmetry, these shifts are generally smaller than those observed in a dimer of equivalent nanoparticles. acs.orgresearchgate.net Furthermore, the far-field scattering spectra of such symmetric trimers are insensitive to the polarization of light incident normal to the plane of the trimer. acs.orgresearchgate.net The characteristics of LSPR in silver nanotrimers make them promising for applications in chemical and biological sensing, as the resonance is sensitive to changes in the local refractive index. nih.govrsc.orgresearchgate.net

ParameterInfluence on LSPR
Nanoparticle Size & Shape Determines the intrinsic resonance frequency. Sharper features, like in triangular nanoprisms, lead to red-shifted and more intense dipole resonances compared to disks or spheres. nih.govnih.gov
Interparticle Distance Strong coupling at smaller distances leads to the formation of hybridized plasmon modes and shifts in resonance peaks. acs.orgresearchgate.net
Dielectric Environment A higher refractive index of the surrounding medium causes a red-shift in the LSPR peak. mdpi.comnih.govarxiv.org
Trimer Symmetry Affects the number and degeneracy of plasmon modes. High symmetry (e.g., equilateral triangle) can lead to degenerate modes. acs.orgnih.gov

Plasmon Hybridization Theory and Analysis of Dipolar Modes

The complex plasmonic behavior of silver trimers can be effectively understood using the plasmon hybridization theory. acs.orgnih.govaip.org This theory provides a framework analogous to molecular orbital theory, where the plasmon modes of the individual nanoparticles (akin to atomic orbitals) interact and combine to form new, hybridized plasmon modes (akin to molecular orbitals) for the entire trimer system. aip.orgpnas.org

For a silver trimer, the dipolar plasmon modes of the three individual nanoparticles hybridize to create a set of collective modes for the trimer. acs.orgresearchgate.net In a symmetric trimer, such as one with D3h point-group symmetry (an equilateral triangle), the dipolar modes can be described as linear combinations of bonding and antibonding arrangements of the individual nanoparticle dipoles. acs.orgresearchgate.net

These hybridized modes have distinct energy levels and symmetries. Typically, a this compound will exhibit two primary hybridized dipole resonances that are observable in the far-field spectrum: a lower-energy "bonding" mode and a higher-energy "antibonding" mode. acs.orgresearchgate.netaip.org The bonding mode corresponds to an in-phase alignment of the dipoles, while the antibonding mode involves an out-of-phase arrangement. aip.org The specific energies and symmetries of these modes can be predicted using group theory, which provides a systematic way to analyze the effects of the trimer's geometry on its plasmonic response. acs.orgresearchgate.netacs.org The plasmon hybridization model has been successfully used to explain experimental observations from dark-field spectroscopy of silver trimers, showing good agreement with numerical simulations. acs.orgresearchgate.net

Quantum Plasmonics and Near-Field Coupling Effects

As the distance between the nanoparticles in a this compound is reduced to the sub-nanometer scale, classical electrodynamics becomes insufficient to fully describe their plasmonic behavior. mappingignorance.org At these small separations, quantum mechanical effects, such as electron tunneling, begin to play a significant role, leading to the emergence of the field of quantum plasmonics. mappingignorance.orgmdpi.com

Near-field coupling in plasmonic systems describes the strong electromagnetic interaction between nanoparticles when they are in close proximity. nih.govquantum-electronics.ru This coupling is responsible for the hybridization of plasmon modes and the creation of intense electric fields in the gaps between the particles. nih.govrsc.org

Electron Tunneling and Size-Dependent Confinement Effects

When the gap between two nanoparticles in a this compound becomes smaller than approximately 0.5 nanometers, electrons can tunnel across the potential barrier separating them. mappingignorance.orgacs.org This quantum tunneling effect introduces a conductive pathway between the nanoparticles, which can significantly alter the plasmonic response. mappingignorance.org One of the primary consequences of electron tunneling is the quenching or damping of the bonding dipolar plasmon mode. mappingignorance.orgacs.org Instead of the field enhancement continuing to increase as the gap closes, tunneling effectively "shorts out" the capacitive coupling, leading to a decrease in the intensity of this mode and a slight blue-shift in its resonance frequency. mappingignorance.org Concurrently, a new, lower-energy charge transfer plasmon mode can emerge. acs.org

Hotspot Formation and Electromagnetic Field Enhancement Mechanisms

A key feature of this compound systems is their ability to generate highly localized and intense electromagnetic fields, commonly referred to as "hotspots." nih.govresearchgate.netresearchgate.net These hotspots are typically formed in the nano-sized gaps between the constituent nanoparticles. nih.govresearchgate.net

The primary mechanism behind hotspot formation is the strong near-field coupling of the localized surface plasmons of the individual nanoparticles. nih.govnih.gov When the plasmons of the nanoparticles are resonantly excited by incident light, the electromagnetic field becomes highly concentrated in the interstitial regions. rsc.org The enhancement of the electromagnetic field in these hotspots can be several orders of magnitude greater than the incident field. aip.orgcambridge.org

The magnitude of the field enhancement is critically dependent on several factors, including the size and shape of the nanoparticles, the interparticle gap distance, and the geometry of the trimer. rsc.org Sharper nanoparticle features, such as the tips of nanorods or the corners of nanocubes, can lead to even greater field confinement due to the "lightning rod" effect. researchgate.net As the gap distance decreases, the field enhancement generally increases, until quantum tunneling effects become dominant at sub-nanometer separations. rsc.orgacs.org The arrangement of the nanoparticles in the trimer also plays a crucial role, as it dictates the collective plasmon modes and the spatial distribution of the enhanced fields. nih.gov These intense hotspots are of great interest for applications such as surface-enhanced Raman scattering (SERS), where they can amplify the Raman signal of molecules located within the hotspot, enabling single-molecule detection. researchgate.netaip.orgnih.gov

Symmetry Breaking Effects on Plasmonic Response

The symmetry of a this compound plays a fundamental role in determining its plasmonic properties. acs.orgnih.gov In a highly symmetric configuration, such as an equilateral triangle (D3h symmetry), certain plasmon modes are degenerate, meaning they have the same energy. acs.orgnih.gov However, breaking this symmetry leads to a lifting of this degeneracy and a more complex optical response. acs.orgnih.govaps.org

Symmetry breaking can be introduced by altering the size of one of the nanoparticles, changing their relative positions to form an isosceles or scalene triangle, or by introducing an anisotropic environment, such as a substrate. acs.orgnih.govaps.org When the symmetry is lowered, the selection rules that govern which plasmon modes can be excited by light are relaxed. pnas.org This allows for the excitation of modes that were previously "dark" or optically inactive in the symmetric configuration. acs.orgnih.gov

For example, gradually changing the vertex angle of an equilateral trimer lifts the degeneracy of the plasmon modes, causing them to split in energy. acs.orgnih.gov This splitting is observable as the appearance of new peaks or shoulders in the extinction spectrum. pnas.org Furthermore, symmetry breaking can lead to a redistribution of the electromagnetic field enhancement, affecting the location and intensity of hotspots. pnas.org The sensitivity of the plasmonic response to the trimer's symmetry provides a powerful tool for tuning its optical properties for specific applications.

Chiral Plasmonics and Three-Dimensional Nanostructure Design

Chirality is a geometric property where an object cannot be superimposed on its mirror image. arxiv.org While individual silver nanoparticles are typically achiral, arranging them in a three-dimensional (3D) chiral configuration can induce a chiral plasmonic response. arxiv.orgoptica.orgchinesechemsoc.org This means the nanostructure will interact differently with left- and right-circularly polarized light, a phenomenon known as circular dichroism (CD). arxiv.orgoptica.org

Designing 3D chiral this compound nanostructures is a key area of research in chiral plasmonics. optica.org One approach to create a chiral trimer is to arrange the nanoparticles in a way that lacks mirror symmetry. optica.org For instance, a trimer of silver nanorods can be made chiral by translating or rotating one of the rods relative to the other two. optica.org This breaking of inversion and mirror symmetry causes the degenerate plasmon modes to split into chiral modes, which then exhibit distinct positive and negative CD signals. optica.org

Heterogeneous Plasmonic Trimer Systems (e.g., Silver-Gold Hybrids)

Heterogeneous plasmonic trimer systems, particularly those combining silver and gold, represent a significant area of research due to their unique and highly tunable optical properties. By strategically arranging silver and gold nanoparticles into a trimer configuration, it is possible to create novel plasmonic responses that are not achievable with homogeneous trimers made of a single metal. The differing dielectric functions of silver and gold lead to complex plasmon coupling and hybridization, enabling advanced control over light-matter interactions at the nanoscale. d-nb.inforesearchgate.net

The primary advantage of combining silver and gold stems from their distinct plasmonic characteristics. Silver is known for its lower damping in the visible spectrum from 300 to 515 nm, resulting in sharp and strong plasmon resonances. d-nb.info Conversely, gold exhibits lower damping and higher stability in the wavelength range of 515 to 800 nm. d-nb.info Heterogeneous Ag-Au systems can leverage the strengths of both metals, leading to broadband operation, Fano resonances, and significant field enhancements. researchgate.net

Research has demonstrated that the specific arrangement and composition of nanoparticles within the trimer are critical in determining its optical properties. d-nb.inforsc.org Configurations such as linear Ag-Au-Ag chains, or a central gold nanoparticle with two silver "islands," have been synthesized and studied. d-nb.inforsc.orgresearchgate.net These structures can be fabricated through methods like self-assembly or by using DNA origami as a template for precise spatial arrangement. d-nb.infouni-muenchen.de

A key phenomenon observed in Ag-Au trimers is the dramatic enhancement of nonlinear optical responses. researchgate.net In one numerical study, an Ag-Au-Ag trimer, where a gold nanoparticle was placed in the gap of a silver dimer, showed a nonlinear absorption performance enhanced by over two orders of magnitude compared to the silver dimer alone. researchgate.net This effect, attributed to a "cascaded plasmon resonance," results in extreme energy concentration and localized heat generation in the central gold particle. researchgate.net The performance of this heterogeneous trimer was found to exceed that of an isolated gold nanoparticle by a factor of 40, highlighting the synergistic benefits of the hybrid design. researchgate.net

The optical spectra of these hybrid trimers are characterized by multiple plasmon resonance peaks, which correspond to different coupling modes. For instance, Au-Ag Janus nanoparticles, which can form trimers, exhibit distinct transverse absorption bands for both silver (around 420 nm) and gold (around 537 nm), as well as a longitudinal coupling mode at longer wavelengths (around 700 nm). rsc.org Similarly, the sequential reduction of silver and gold can produce heterogeneous bimetallic alloys with distinct transversal and longitudinal LSPR modes, with peaks observed at 522 nm and 702 nm, respectively. nih.gov The interaction between the localized surface plasmon resonance of the silver components and the interband transitions of gold can also give rise to Fano-like resonances. researchgate.net

The geometric configuration of the nanoparticles significantly influences the plasmon coupling. nih.govarxiv.org Studies on Ag nanorice trimers have shown that Fano resonances can be excited through the interaction between bright and dark modes, which can be tuned by altering the gaps between the nanoparticles. nih.govresearchgate.net In Au-Ag satellite structures, where multiple silver islands are grown on a central gold nanoparticle, the angle between the silver islands (e.g., ∠Ag–Au–Ag) is a critical parameter. rsc.org Experiments have shown that a more probable angle is greater than or equal to 120 degrees for Au(Ag)₂ trimers. rsc.org

Research Findings on Ag-Au Heterogeneous Trimer Systems

Trimer SystemKey FindingsObserved LSPR Peaks (nm)Reference
Ag-Au-Ag Trimer Dramatically enhanced (by over two orders of magnitude) thermally induced nonlinear optical absorption due to cascaded plasmon resonance.Not specified researchgate.net
Au(Ag)₂ Satellite Trimer The angle between Ag islands (∠Ag–Au–Ag) influences structure formation, with ≥120° being more common.420 (Ag transverse), 537 (Au transverse), 700 (Au-Ag longitudinal) rsc.org
Ag/Au Anisotropic Trimer Formation of distinct transversal and longitudinal LSPR modes.522 (transversal), 702 (longitudinal) nih.gov
Ag-Au-Ag Trimer Chain The evolution of optical properties is dependent on the transition from a tightly packed cluster to a chain configuration.Not specified d-nb.info

Comparison of Damping Advantages in Ag vs. Au

MetalFavorable Wavelength Range for Low DampingSignificance in Hybrid TrimersReference
Silver 300 - 515 nmProvides sharp, high-quality resonances in the blue-green part of the spectrum. d-nb.info
Gold 515 - 800 nmOffers stability and strong plasmonic response in the red and near-infrared regions. d-nb.info

Reactivity and Interaction Mechanisms of Silver Trimer

Gas-Phase Ion-Molecule Reactions

In the gas phase, the silver trimer cation (Ag₃⁺) undergoes characteristic ion-molecule reactions, providing fundamental insights into its intrinsic reactivity without the influence of solvents or counterions.

Complexation with Macrocyclic Ligands (e.g., Crown Ethers)

The interaction of the this compound cation with macrocyclic ligands, such as crown ethers, has been investigated to understand the principles of molecular recognition at the nanoscale. A notable study on the gas-phase reaction of Ag₃⁺ with 12-crown-4 (B1663920) (12C4) using a cylindrical ion trap time-of-flight mass spectrometer revealed a series of complexation and fragmentation pathways. nih.govresearchgate.net

The primary reactions observed were sequential ligand association, leading to the formation of metal-ligand complexes. The following table summarizes the key reaction products identified in the study.

ReactantLigandProduct IonsObservation
Ag₃⁺12-crown-4[Ag₃(12C4)]⁺, [Ag₃(12C4)₂]⁺, [Ag₃(12C4)₃]⁺Stepwise addition of up to three crown ether molecules to the this compound cation, indicating the availability of multiple binding sites.
[Ag₃(12C4)]⁺-[Ag(12C4)]⁺Elimination of a neutral silver dimer (Ag₂) from the initial complex, suggesting a rearrangement and fragmentation of the this compound core.
[Ag(12C4)]⁺12-crown-4[Ag(12C4)₂]⁺Further complexation of the resulting silver monomer cation with another crown ether molecule.

These findings, supported by ab initio calculations, suggest that while the this compound can coordinate with multiple macrocyclic ligands, the interaction can also induce the facile elimination of a neutral Ag₂ dimer. nih.govresearchgate.net This highlights a competitive process between ligand addition and cluster fragmentation, which is a key aspect of the gas-phase chemistry of small metal clusters.

Adsorption Behavior on Surfaces and Substrates

The adsorption of silver trimers on various surfaces and substrates is crucial for understanding their potential applications in catalysis, electronics, and sensor technology. The interaction can range from weak physisorption to strong chemisorption, depending on the nature of the surface and the adsorbate.

Interactions with Semiconductor Surfaces (e.g., Ge(111) Superstructures)

While direct experimental studies on the adsorption of silver trimers on Ge(111) superstructures are limited, theoretical investigations on similar semiconductor surfaces, such as Si(001), provide valuable insights. Density functional theory (DFT) simulations have shown that a new structural model, the "Square Tetramer model," accurately describes the (2×2)-Ag phase formed when a silver film is grown on a Si(001) surface. quora.com These simulations reveal the formation of covalent bonds between silver and silicon atoms and indicate that the stoichiometry between the adsorbate and substrate changes with metal coverage due to a balance of adsorbate-adsorbate and adsorbate-substrate interactions. quora.com Although this study focuses on a monolayer film rather than isolated trimers, it underscores the complex bonding arrangements that can occur between silver clusters and semiconductor surfaces.

Physisorption and Chemisorption of Small Molecules (e.g., O₂, N₂, Cl, Hg)

The interaction of silver trimers with small molecules is fundamental to processes such as catalysis and sensing. The nature of this interaction, whether it is weak physisorption or stronger chemisorption, is highly dependent on the specific molecule.

Oxygen (O₂): The interaction of silver clusters with molecular oxygen is a critical step in oxidation catalysis. Studies on small silver clusters have shown that oxygen undergoes chemisorption, which involves the transfer of an electron from the silver cluster to the antibonding π* orbital of the O₂ molecule, forming a superoxide-like species (O₂⁻). researchgate.net At temperatures above 105 K, this chemisorbed molecule can dissociate, leading to the oxidation of the silver cluster and the ejection of an oxygen atom. researchgate.net The reactivity of silver clusters towards oxygen is size-dependent, with clusters having an unpaired electron generally showing stronger interaction. acs.org

Nitrogen (N₂): In contrast to oxygen, nitrogen interacts more weakly with silver clusters through physisorption. researchgate.net The strength of this physical adsorption is primarily governed by the surface structure of the silver cluster. researchgate.net

Chlorine (Cl): Chlorine reacts with silver to form silver chloride. This process can influence the stability and mobility of silver clusters on surfaces. Computational studies have shown that the presence of chlorine can enhance the diffusion of small silver clusters on a silver (111) surface. nih.gov

Mercury (Hg): Silver has a high affinity for mercury, forming an amalgam. At the nanoscale, the interaction between silver and mercury is dominated by surface forces. Studies on silver nanoparticles have demonstrated their ability to remove mercury(II) ions from aqueous solutions through a reduction-amalgamation process. nih.gov The stoichiometry of this interaction is size-dependent, with smaller silver nanoparticles exhibiting a higher capacity for mercury binding. nih.gov While these studies focus on nanoparticles, they highlight the fundamental affinity between silver and mercury that would also govern the interaction of a this compound with mercury atoms.

Intercalation and Hybrid System Formation

Silver trimers can interact with and integrate into larger molecular systems, such as biological macromolecules, to form hybrid structures with novel properties.

Interactions with Biological Macromolecules (e.g., DNA)

Recent research has revealed a significant and specific interaction between silver trimers (Ag₃) and deoxyribonucleic acid (DNA). Unlike the simple electrostatic binding of individual silver ions, Ag₃ clusters have been shown to interact with DNA through a process of intercalation . reddit.comwebqc.org Intercalation involves the insertion of a molecule between the planar base pairs of the DNA double helix. pearson.com

This intercalation of Ag₃ clusters induces significant structural distortions in the DNA molecule. reddit.comwebqc.org This has several important consequences:

Inhibition of other DNA-binding molecules: The presence of intercalated Ag₃ clusters can prevent other molecules, such as the anticancer drug doxorubicin, from binding to DNA. aps.org

Alteration of enzyme activity: The structural changes in DNA caused by Ag₃ intercalation can interfere with the function of DNA-binding proteins and enzymes. For example, the activity of topoisomerase IV, E. coli DNA gyrase, and the restriction enzyme HindIII has been shown to be inhibited by Ag₃ clusters at nanomolar concentrations. aps.org

These interactions are believed to be a key mechanism behind the powerful bactericidal activity of silver atomic quantum clusters, distinguishing their effects from those of silver ions alone. aps.org The stable and long-lived nature of the intercalated Ag₃-DNA complex makes it a subject of interest for potential therapeutic applications. reddit.com

Formation of Organometallic Complexes (e.g., Pyrazolate Ligands, Ethylene (B1197577) Adducts)

The this compound core, often in the form of a cyclic trinuclear silver(I) complex, readily engages in the formation of various organometallic structures. The reactivity is particularly well-documented with N-heterocyclic ligands like pyrazolates and with simple olefins such as ethylene.

Pyrazolate Complexes: Pyrazolate anions (pz⁻) are known to act as effective bridging ligands, linking three silver(I) ions to form stable, cyclic trinuclear complexes with the general formula [Ag(pz)]₃. nih.govnih.gov These complexes feature a nine-membered Ag₃N₆ ring, with each silver atom typically adopting a linear two-coordinate geometry. unt.edu The formation and structure of these trimers can be influenced by substituents on the pyrazole (B372694) ring. For instance, the use of 3,5-diphenyl-1-pyrazolate resulted in a trinuclear complex with intramolecular Ag···Ag distances of 3.306(2), 3.362(2), and 3.496(2) Å. nih.gov Similarly, complexes with highly fluorinated pyrazolates, such as {[3,5-(CF₃)₂Pz]Ag}₃, have been synthesized and characterized, demonstrating the versatility of this ligand system. unt.edursc.org

The stability and nuclearity of silver pyrazolate complexes can be subject to equilibrium in solution. Studies have shown that hexameric silver pyrazolates, upon dissolution, can achieve equilibrium with smaller tetrameric and trimeric species. acs.org The specific synthetic method can also determine whether a trimeric or a polymeric form is obtained. nih.govuninsubria.it These trinuclear silver pyrazolate platforms can serve as synthons for creating more complex supramolecular assemblies. nih.govmdpi.com

ComplexLigandKey Structural FeaturesAg···Ag Distances (Å)Reference
[Ag(3,5-Ph₂pz)₃] 3,5-diphenyl-1-pyrazolateTrinuclear complex3.306(2), 3.362(2), 3.496(2) nih.gov
{[3,5-(CF₃)₂Pz]Ag}₃ 3,5-bis(trifluoromethyl)pyrazolateIsomorphous crystal, nine-membered Ag₃N₆ ringIntertrimer: 3.2037(4), 3.968(1) unt.edu
[Ag(μ-L1Clpz)]ₙ 4-chloro-3,5-diisopropyl-1-pyrazolateCoordination polymer derived from a hexanuclear precursor- nih.gov

Ethylene Adducts: Silver trimers also react with unsaturated hydrocarbons like ethylene to form adducts. While discrete monomeric silver-ethylene complexes are more commonly studied, evidence suggests the formation of trinuclear silver-ethylene intermediates. researchgate.net For instance, the reaction of {[3,5-(CF₃)₂Pz]Ag}₃ with ethylene under pressure at low temperatures can yield an unusual silver–ethylene complex that retains the trinuclear state. researchgate.net These structures can serve as models for intermediates in trimer-dimer reorganizations. researchgate.net

In related systems, silver(I) ions supported by other ligands, such as 1,10-phenanthroline, form well-characterized ethylene adducts like [L¹Ag(C₂H₄)]⁺. rsc.org In these complexes, the ethylene molecule coordinates to the silver center in an η²-fashion. rsc.org Structural and spectroscopic data indicate that the silver(I)-ethylene bond is the weakest among the coinage metals (Cu, Ag, Au), which is consistent with trends in covalent radii and metal-carbon bond lengths. rsc.org

Complex TypeLigand SystemEthylene CoordinationKey ObservationReference
Trinuclear Silver-Ethylene Complex 3,5-bis(trifluoromethyl)pyrazolateη²-coordination (inferred)Serves as a model for reaction intermediates researchgate.net
[L¹Ag(C₂H₄)]⁺ 1,10-phenanthrolineη²-coordinationWeakest metal-ethylene bond among coinage metals rsc.org

Interactions with Biopolymers (e.g., Chitosan)

The this compound and other silver clusters exhibit significant interactions with biopolymers, most notably chitosan (B1678972). Chitosan, a linear polysaccharide composed of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine, possesses functional groups such as amino (–NH₂) and hydroxyl (–OH) groups that are crucial for metal binding. mdpi.comnih.gov

The interaction mechanism involves the chelation of silver ions or the entrapment of silver clusters by the polymer matrix through these functional groups. nih.govmdpi.com Computational studies on the interaction between a silver atom or cluster and a chitosan monomer reveal a distinct charge transfer from the silver species to the biopolymer. mdpi.com This charge transfer, calculated to be approximately 0.071|e|, is concentrated on the hexagonal ring of the chitosan monomer. mdpi.com When the interaction occurs in an acidic medium, which protonates the amino groups (–NH₃⁺), the charge transfer is directed towards the amino group. mdpi.commdpi.com

This interaction leads to structural and electronic modifications in the chitosan monomer. For example, the adsorption of silver can alter C–C, N–H, and O–H bond lengths and increase the system's dipole moment, indicating a strong interaction and charge redistribution. mdpi.com The stability of the chitosan-silver system is enhanced with the addition of a metallic silver cluster compared to a single silver atom. mdpi.com These interactions are fundamental to the in-situ synthesis of silver nanoparticles within a chitosan matrix for various applications. nih.govresearchgate.net

Interacting SpeciesKey Chitosan Functional GroupsPrimary MechanismObserved EffectsReference
Silver Atom (Ag) Amino (–NH₂), Hydroxyl (–OH)Chelation, Charge TransferAlteration of bond lengths, Increase in dipole moment mdpi.com
Silver Cluster (Agₙ) Amino (–NH₂), Hydroxyl (–OH)Entrapment, Charge TransferIncreased system stability, Charge transfer to chitosan monomer mdpi.comnih.gov
Silver Nanoparticles (AgNPs) Amino (–NH₂), Hydroxyl (–OH), Glycosidic bondsChemical interaction, EntrapmentBroadening of glycosidic bond stretching band in FTIR spectra nih.gov

Charge Transfer Phenomena in Reactivity and Complexation

Charge transfer is a fundamental phenomenon governing the reactivity of the this compound and its complexation with both organic ligands and biopolymers. These processes can be broadly categorized as metal-to-ligand, ligand-to-metal, or intermolecular charge transfers.

In the context of interactions with biopolymers like chitosan, a significant charge transfer occurs from the silver cluster to the chitosan monomer. mdpi.com In silico analysis indicates that this transfer of electron density (approximately 0.071 to 0.08|e|) is directed towards the amino and hydroxyl groups of the chitosan, effectively making the silver cluster a charge donor. mdpi.com This phenomenon enhances the chemical reactivity and promotes the stability of the silver-chitosan composite system. mdpi.com

In the formation of organometallic complexes, charge transfer is equally critical. For silver-ethylene adducts supported by phenanthroline ligands, the observed luminescence properties are attributed to ligand-to-metal charge transfer (LMCT) processes. rsc.org The binding of ethylene to the silver(I) center in these complexes leads to a significant quenching of photoluminescence, indicating that the ethylene ligand directly influences the electronic structure and charge transfer pathways. rsc.org

Furthermore, the bonding in silver(I)-carbonyl and related complexes involves a synergistic interplay of charge transfer mechanisms. This includes σ-donation from the ligand to the metal and π-backdonation from the metal d-orbitals to the ligand's π* orbitals. researchgate.net The stability and nature of the bond in these adducts are dictated by the balance of these charge transfer components, along with electrostatic interactions. researchgate.net The ability of silver trimers to engage in these varied charge transfer phenomena underscores their versatile reactivity and is central to their utility in forming diverse chemical architectures.

Formation, Growth, and Stability of Silver Trimer Clusters

Mechanistic Studies of Trimer Cluster Formation

The generation of silver trimers can be achieved through several distinct chemical pathways, primarily involving radical-mediated reactions or the sequential reduction of silver ions in solution.

The formation of silver trimers can proceed through mechanisms involving radical intermediates, particularly when silver(I) oxide (Ag₂O) is used as a precursor. In these reactions, Ag₂O can act as both a source of silver and an initiator of radical processes. Studies involving the reduction of Ag₂O in hydrocarbon environments have confirmed the involvement of radical species such as hydroperoxyl (HOO•) and alkylperoxyl (ROO•) radicals. nih.gov The mechanism is thought to involve the formation of metallic silver directly on the surface of the solid Ag₂O particles. nih.gov

The general principle is consistent with other silver-catalyzed radical reactions where organosilver intermediates decompose via alkyl radicals. atamanchemicals.com For instance, silver(I) salts combined with persulfate are known to generate radicals for use in organic synthesis, highlighting the accessibility of radical pathways for silver compounds. unipv.it Furthermore, mass spectrometry studies have directly observed the formation of Ag₃⁺ clusters from samples containing silver(I) oxide. sciengine.com The photoreduction of Ag₂O has also been identified as a viable route to generate Ag₃ clusters. researchgate.net A novel synthetic method for complex organic molecules has also been developed that relies on a Conia-ene/radical cyclization sequence promoted by silver(I) oxide. rsc.org

A primary and well-documented method for forming silver trimers is the reduction of silver ions (Ag⁺) in an aqueous solution. acs.orgnih.gov This process is typically initiated by reducing agents like hydrated electrons (e⁻aq), which can be generated via pulse radiolysis or γ-irradiation. acs.orgnih.govresearchgate.net The neutral silver atom (Ag⁰) formed is highly reactive and quickly combines with an excess of Ag⁺ ions present in the solution. acs.orgresearchgate.net

The formation of the trimer follows a distinct two-step, pseudo-first-order reaction mechanism: acs.org

Dimer Formation: A neutral silver atom reacts with a silver ion to form a dimer cluster.

Ag⁰ + Ag⁺ → Ag₂⁺

Trimer Formation: The resulting dimer cluster rapidly reacts with another silver ion to yield the trimer cluster.

Ag₂⁺ + Ag⁺ → Ag₃²⁺

Role of Silver Trimer as Nucleation Sites

The this compound is not merely a transient species but plays a crucial role as a seed or nucleus for the growth of larger, more complex silver nanostructures. nih.govcambridge.org Its inherent stability allows it to serve as a template, directing the subsequent addition of silver atoms.

The this compound is fundamentally important in the synthesis of anisotropic nanostructures, most notably triangular silver nanoplates. nih.gov It is postulated that trimeric clusters, either as Ag₃ or Ag₃⁺, form in the early stages of the reaction and serve as the initial nuclei for anisotropic growth. nih.govcambridge.org The planar, triangular geometry of the trimer is believed to template the growth of the larger plate-like structure.

Experimental evidence strongly supports this role. For example, in syntheses using silver nitrate (B79036) (AgNO₃) solutions, the age of the solution significantly impacts the final product. Freshly prepared AgNO₃ solutions contain a higher population of trimeric silver clusters and tend to yield a greater proportion of triangular nanoplates. cambridge.org Conversely, aged solutions, in which the trimer population has decreased, produce more spherical nanoparticles. cambridge.org This phenomenon highlights the trimer's direct role as a seed for triangular nanostructures. cambridge.org Similarly, on substrates like epitaxial graphene, the Ag₃ cluster has been identified as the most stable nucleus for the subsequent growth of silver nanoparticles. diva-portal.org

Table 1: Influence of AgNO₃ Solution Age on Nanoparticle Morphology
AgNO₃ SolutionRelative Trimer PopulationPrimary Nanoparticle ProductSupporting Evidence
FreshHighTriangular NanoplatesHigher yield of triangles compared to spheres. cambridge.org
Aged (>12 hours)Low (~50% reduction)Spheroidal NanoparticlesRatio of spheres to triangles increases significantly. cambridge.org

Electronic Shell Models and "Magic Numbers" in Cluster Stability

The notable stability of the this compound and other specific cluster sizes can be explained by electronic shell models, which treat the delocalized valence electrons of the cluster as moving in a collective potential well. chinesechemsoc.orgacs.org In the simplest form, the spherical Jellium model predicts enhanced stability for clusters with specific numbers of valence electrons—known as "magic numbers"—that correspond to the closing of electronic shells. chinesechemsoc.org Since silver has one valence s-electron, neutral clusters with 2, 8, 18, 20, 34, etc., atoms are predicted to be particularly stable. chinesechemsoc.orgacs.orgresearchgate.net

The Ag₃⁺ cluster, with two valence electrons, fits the first magic number (2) and is considered a "magic number" cluster with high stability, a fact confirmed in collision-induced dissociation experiments where it is found to be particularly robust. dtic.mil However, the spherical model is an oversimplification. For non-spherical clusters like Ag₃, which has a triangular shape, the degeneracy of the electronic shells is lifted. acs.org The ellipsoidal Jellium model provides a better description, predicting stability oscillations that depend on the cluster's shape. acs.orgscribd.com Furthermore, when clusters are stabilized by ligands, such as DNA, the magic numbers can shift. For DNA-stabilized silver clusters, the most prominent magic numbers are 4 and 6, rather than the 2 and 8 predicted by the spherical model, indicating that the ligands enforce a non-spherical, elongated cluster shape. acs.orgnih.gov

Size-Dependent Structural Transitions (e.g., 2D to 3D)

Small silver clusters exhibit a clear size-dependent structural evolution, transitioning from planar, two-dimensional (2D) geometries to more compact, three-dimensional (3D) structures as the number of atoms increases. aip.orgmdpi.com The this compound is firmly in the 2D regime. mdpi.comacs.org

Theoretical calculations and experimental evidence indicate that Ag₃ adopts a planar, isosceles triangle geometry due to Jahn-Teller distortion. yorku.ca This 2D configuration is the preferred geometry for silver clusters up to at least six atoms. acs.org The transition to 3D structures occurs at larger sizes; for cationic clusters, the transition is observed from Ag₄⁺ (2D) to Ag₅⁺ (3D), while for neutral clusters, the transition occurs between n=5 and n=7. aip.orgmdpi.com This structural trend is a critical factor in the properties of small clusters, influencing their reactivity, stability, and role in nucleation.

Table 2: Structural Transitions in Small Silver Clusters
Cluster Size (n)Typical GeometryStateReference
Ag₃2D (Planar Triangle)Ground State mdpi.comyorku.ca
Ag₄⁺2D (Planar)Ground State aip.org
Ag₅⁺3DTransition Point (Cationic) aip.org
Ag₅ - Ag₇2D to 3DTransition Range (Neutral) mdpi.comacs.org

Advanced Characterization Techniques for Silver Trimer Structures

Electron Microscopy (e.g., Aberration-Corrected Transmission Electron Microscopy, Scanning Transmission Electron Microscopy)

Electron microscopy techniques offer unparalleled spatial resolution for visualizing the atomic-scale structure of silver trimers and their assemblies.

Aberration-Corrected Transmission Electron Microscopy (AC-TEM) has revolutionized materials science by enabling sub-ångström resolution, making it possible to directly image individual atoms. wikipedia.orgtoray-research.co.jp This technique has been successfully used to observe the distribution of silver atoms within the cages of zeolites, revealing the formation of silver octahedra composed of six atoms. researchgate.net For silver trimers, AC-TEM can provide direct visual evidence of their geometry and the arrangement of the three silver atoms.

Scanning Transmission Electron Microscopy (STEM) is another powerful tool for characterizing nanostructures. psu.edu In STEM, a focused electron beam is scanned across the sample, and various signals are collected to form an image. psu.edu High-angle annular dark-field (HAADF) STEM, also known as Z-contrast imaging, is particularly effective for imaging materials composed of heavy elements like silver, as the image intensity is approximately proportional to the square of the atomic number (Z). This provides high-contrast images of silver clusters against a lighter substrate. oup.com

Researchers have utilized a combination of STEM and electron energy-loss spectroscopy (EELS) to investigate silver nanotrimers. mappingignorance.org This approach allows for both imaging and probing the plasmonic response of the trimers simultaneously. mappingignorance.org The focused electron beam in STEM can even be used to manipulate the spacing between nanoparticles in a trimer assembly, enabling the study of distance-dependent plasmon coupling effects. mappingignorance.org

Scanning electron microscopy (SEM) is also employed to study the morphology of silver-containing structures, such as Ag₃PO₄ photocatalysts and silver nanoparticle aggregates. researchgate.netresearchgate.netresearchgate.netnih.gov

Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy)

Scanning probe microscopy techniques, particularly scanning tunneling microscopy (STM), provide atomic-scale imaging of surfaces and adsorbates. STM has been instrumental in visualizing silver monomers, dimers, and trimers on substrates like graphite (B72142) and titania. aip.orgaip.orgresearchgate.net

In early studies, STM was used to observe small numbers of silver, gold, and aluminum atoms deposited on cleaved graphite in ultrahigh vacuum. aip.org These experiments allowed for the direct observation of monomers, dimers, and a trimer, and the determination of their adsorption sites and atomic spacings. aip.orgaip.orgresearchgate.net For an aluminum trimer, the measured spacing between the lobes was approximately 2.5 Å. aip.org

More recent work has involved the deposition of mass-selected silver clusters onto titania surfaces. ucsb.edu These studies have shown that at room temperature, soft-landed monomers, dimers, and trimers can nucleate to form larger clusters. ucsb.edu Interestingly, the clusters formed from trimers appeared to be somewhat smaller than those formed from monomers and dimers, potentially due to differences in their mobility on the surface. ucsb.edu High-pressure STM has also been used to study the structure of adsorbates on silver surfaces during catalytic reactions. acs.org

Mass Spectrometry (e.g., Cylindrical Ion Trap Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is a fundamental tool for determining the precise mass and, by extension, the composition of silver clusters. rsc.org Various ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are coupled with mass analyzers to study both bare and ligand-protected silver clusters. rsc.orgacs.orgnih.gov

High-resolution mass spectrometry is crucial for the characterization of atomically precise nanoclusters, allowing for the determination of their composition, size, and monodispersity. rsc.org ESI-MS has been successfully used to analyze fragile metal clusters, including ligand-protected silver clusters. acs.org For instance, the formula of a silver nanocluster was precisely determined to be Ag₇(DMSA)₄ using ESI-MS. acs.org

Cylindrical Ion Trap Time-of-Flight (CIT-TOF) Mass Spectrometry is a powerful technique for studying gas-phase ion-molecule reactions. aip.orgosaka-u.ac.jp This method has been employed to investigate the reactions of silver trimer cations (Ag₃⁺) with molecules like 12-crown-4 (B1663920). aip.org In these experiments, Ag₃⁺ ions are generated, trapped, and allowed to react with the crown ether, and the resulting product ions are analyzed by TOF-MS. aip.org This provides insights into the formation of metal-ligand complexes such as [Ag₃(12C4)]⁺ and [Ag₃(12C4)₂]⁺. aip.org

X-ray Diffraction (for Crystalline this compound Complexes)

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of solid-state materials. For compounds containing silver trimers that can be crystallized, single-crystal or powder XRD can provide detailed information about the atomic arrangement, bond lengths, and bond angles.

Several crystalline compounds containing silver in a formal trimeric or aggregated state have been characterized by XRD. For example, the crystal structure of Ag₃Sn has been determined, revealing an orthorhombic unit cell with the space group Pmmn. iucr.orgmaterialsproject.org In this structure, there are two inequivalent Ag sites. materialsproject.org Another example is Ag₃Ca₅, which is tetragonal with the space group I4/mcm. cdnsciencepub.com

The compound Ag₃Dy₂(NO₃)₉ crystallizes in the cubic space group P4₁32. nih.gov In this structure, the silver atoms are coordinated by five bidentate nitrate (B79036) anions. nih.gov A quadruple compound, Ag₃.₄In₃.₇Sb₇₆.₄Te₁₆.₅, which is used in phase-change optical disks, has been shown to have an A7 structure with a rhombohedral space group R3̅m at low temperatures. aps.org

Table 1: Crystallographic Data for Selected Silver-Containing Compounds

Compound Crystal System Space Group Reference
Ag₃Sn Orthorhombic Pmmn iucr.orgmaterialsproject.org
Ag₃Ca₅ Tetragonal I4/mcm cdnsciencepub.com
Ag₃Dy₂(NO₃)₉ Cubic P4₁32 nih.gov

Ion Mobility Spectrometry

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is a powerful technique for separating and characterizing gas-phase ions based on their size and shape. rsc.org In an IMS-MS experiment, ions are guided through a drift tube filled with a buffer gas under the influence of a weak electric field. rsc.org Their drift time is related to their collision cross-section (CCS), which provides information about their three-dimensional structure. rsc.org

This technique has been particularly useful in the study of protected noble metal nanoclusters. rsc.org For instance, IMS-MS has been used to investigate Au₂₅(SCH₂CH₂Ph)₁₈ nanoclusters and to identify different isomers in ligand-protected silver clusters. rsc.org It has also been used to separate dimers and trimers of gold clusters. rsc.org The ability to separate isomers before mass analysis makes IMS-MS an indispensable tool for structural elucidation in the gas phase. rsc.org

Dark-Field Spectroscopy for Nanoparticle Characterization

Dark-field spectroscopy is an optical technique that allows for the study of light scattered by individual nanoparticles. mdpi.comnih.gov This method is highly sensitive to the localized surface plasmon resonance (LSPR) of metallic nanoparticles, which is a collective oscillation of their conduction electrons. nih.govresearchgate.netresearchgate.netpnas.org The LSPR is responsible for the vibrant colors of colloidal solutions of noble metal nanoparticles and is highly dependent on the nanoparticle's size, shape, composition, and the refractive index of the surrounding medium. nih.govpnas.orgresearchgate.net

For silver trimers, dark-field spectroscopy can be used to investigate the plasmonic coupling between the constituent nanoparticles. chalmers.seacs.org When nanoparticles are brought into close proximity, their plasmon modes hybridize, leading to shifts in the resonance peaks. chalmers.se Polarization-resolved dark-field scattering studies on silver nanosphere trimers have been conducted to correlate the scattering anisotropy with the nanoparticle structure. acs.org While a perfectly symmetric trimer is expected to have polarization-independent scattering, slight asymmetries in the nanoparticle shape or arrangement can induce significant polarization dependence. acs.org

Dark-field spectroscopy has been used to study the dipolar plasmon modes of trimers made of three equal silver disks. chalmers.se These studies have shown that, similar to dimers, the trimer system exhibits hybridized dipole resonances that are shifted to the red and blue of the single-particle resonance. chalmers.se

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Silver
Gold
Aluminum
Silver phenylacetylide
Silver tertiary butylthiolate
Silver 2,6-dimethylbenzenethiolate
Silver 2,6-dichlorobenzenethiolate
Silver phosphate
Silver tin
Silver calcium
Silver dysprosium nitrate
Silver indium antimony telluride
12-crown-4
2,3-dimercaptosuccinic acid
Glutathione

Q & A

Q. How can conflicting data on this compound toxicity be reconciled in environmental risk assessments?

  • Apply weight-of-evidence (WoE) frameworks :
  • Classify studies by experimental rigor (e.g., OECD guidelines vs. exploratory assays).
  • Meta-analysis models (e.g., random-effects) quantify uncertainty across datasets .

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